molecular formula C22H19F3N2O3S B5044217 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide

4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5044217
M. Wt: 448.5 g/mol
InChI Key: NUHQAUKMQAIMJM-UHFFFAOYSA-N
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Description

“4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide” is a complex organic compound. It is a white to brown solid at room temperature . The compound has a molecular weight of 294.28 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a continuous flow microreactor system was developed for the synthesis of N-(3-Amino-4-methylphenyl)benzamide . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H13F3N2O/c1-9-7-10(5-6-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The compound is a white to brown solid at room temperature . It has a molecular weight of 294.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Properties

IUPAC Name

4-methyl-3-[(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3S/c1-14-4-3-5-19(12-14)27-31(29,30)20-13-16(7-6-15(20)2)21(28)26-18-10-8-17(9-11-18)22(23,24)25/h3-13,27H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHQAUKMQAIMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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